molecular formula C2H4O2<br>HCOOCH3<br>C2H4O2 B043022 Methyl formate CAS No. 107-31-3

Methyl formate

Cat. No. B043022
CAS RN: 107-31-3
M. Wt: 60.05 g/mol
InChI Key: TZIHFWKZFHZASV-UHFFFAOYSA-N
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Description

Methyl formate, also known as HCOOCH3, is a significant chemical intermediate in C1 chemistry, utilized across various industrial applications. Its synthesis primarily involves esterification of methanol and formic acid, liquid-phase methanol carbonylation, oxidative dehydrogenation of methanol, one-step syngas synthesis, and carbon dioxide hydrogenation combined with methanol (Rong et al., 2018). Among these, liquid-phase methanol carbonylation is a key commercial process, with new methods being explored for more efficient production, such as converting coal to methyl formate using heterogeneous nanocatalysts in vapor-phase methanol carbonylation (Rong et al., 2018).

Synthesis Analysis

Methyl formate can be synthesized via multiple pathways, including the reaction between methanol and carbon monoxide, highlighting its role as a versatile molecule in C1 chemistry. These synthesis routes allow for its use in separating, storing, and transporting synthesis gas, thus serving as a foundation for the production of larger volume chemicals like methanol, acetic acid, and ethylene glycol (Lee et al., 1990).

Molecular Structure Analysis

The molecular structure of methyl formate has been extensively studied, revealing that the molecule consists of a planar carbon-oxygen skeleton with the methyl group being cis to the carboxyl oxygen. Key structural parameters have been obtained through microwave spectroscopy, providing insights into its chemical behavior and reactivity (Curl, 1959).

Chemical Reactions and Properties

Methyl formate participates in a variety of chemical reactions, serving as an alternative strategy for producing basic chemicals via homogeneously catalyzed reactions such as hydrogenation, carbonylation, and alkylation. These reactions underscore the utility of methyl formate in the synthesis of valuable chemicals (Jenner, 1995).

Physical Properties Analysis

The physical properties of methyl formate, including its phase behavior at different temperatures and pressures, play a crucial role in its application and handling in industrial processes. Research has focused on understanding these properties to optimize production and utilization.

Chemical Properties Analysis

Methyl formate's chemical properties, such as its reactivity with other chemical species and its role as an intermediate in various chemical reactions, are central to its industrial and scientific importance. Studies have detailed its involvement in processes like carbonylation and its potential as a carbonylating agent in organic synthesis, highlighting its versatility and utility in chemical manufacturing (Yalfani et al., 2013).

Scientific Research Applications

  • Oxidation Studies : Methyl formate oxidation is studied to understand the influence of temperature, oxygen concentration, and the presence of nitric oxide on the formation of products like methanol, carbon monoxide, and carbon dioxide (Alzueta et al., 2013).

  • Green Chemistry : It is used as a green and efficient carbonylating agent in synthesizing methyl phenyl carbonate from phenol, leading to products like dimethyl carbonate and dimethyl oxalate (Yalfani et al., 2013).

  • C1 Chemistry : As a building block in C1 chemistry, methyl formate is utilized in synthesizing large-volume chemicals like methanol, acetic acid, and ethylene glycol, with applications in chemical and energy industries (Lee, Kim & Kim, 1990).

  • Astrochemistry : It is potentially relevant as a precursor of biologically active molecules in the study of comets and interstellar environments (Modica, Palumbo & Strazzulla, 2012).

  • Steam Reforming : In methanol steam reforming on copper catalysts, methyl formate formation is unfavorable, but its hydrolysis can produce formic acid, which dehydrogenates to produce CO2 (Lin, Xie & Guo, 2011).

  • Environmental Applications : It's employed as an organic intermediate in C1 chemistry and as an environmentally benign chemical in "green chemistry" (Zhang et al., 2020).

  • Catalytic Reactions : Methyl formate offers an alternative strategy for the production of basic chemicals via homogeneously catalyzed reactions (Jenner, 1995).

  • Coal Conversion : A new method converts coal to methyl formate, contributing to strategies for synthesizing valuable chemicals from coal (Rong et al., 2018).

  • Photo-Oxidation Studies : The photo-oxidation of methanol on preoxidized TiO2(110) forms methyl formate, providing insights into the photochemistry of TiO2 and general synthetic pathways (Phillips et al., 2013).

  • Medical Applications : In cases of suspected methanol poisoning, analysis of methyl formate is important for patients presenting with metabolic acidosis (Fraser & Macneil, 1989).

  • Combustion and Kinetic Modeling : Its oxidation in low-pressure flames converts to methanol, formaldehyde, methane, and smaller amounts of ethylene and acetylene, useful in combustion and kinetic modeling studies (Dooley et al., 2011).

  • Interstellar Molecule : Methyl formate is a well-known interstellar molecule, prominent in the spectra of hot molecular cores, and its formation is studied in detail in the laboratory (Horn et al., 2004).

  • CO2 Valorization : Synthesis by hydrogenation of carbon dioxide in the presence of methanol offers a promising path to valorize carbon dioxide (Corral-Pérez et al., 2018).

  • Methyl Formate Oxidation : The oxidation process proceeds through concerted elimination reactions, principally forming methanol and carbon monoxide, and bimolecular hydrogen abstraction reactions (Dooley et al., 2010).

  • Model Biodiesel Decomposition : It serves as the simplest model biodiesel, with its decomposition to methanol and carbon monoxide being a key step in biodiesel production (Metcalfe, Simmie & Curran, 2010).

  • Toxicological Studies : Studies on methyl formate and 2-methylbutane in bone marrow cells of ICR mice indicate no mutagenic potential under each study condition (Kim et al., 2010).

  • Agricultural Applications : Fumigation of wheat with a new ethyl formate formulation (95% ethyl formate plus 5% methyl isothiocyanate) effectively kills insect life stages without affecting wheat germination and seed color (Ren et al., 2008).

  • Cosmic Ion Irradiation : Methyl formate is formed in the solid state after cosmic ion irradiation of icy grain mantles containing CO and CH3OH, and released to the gas phase after desorption of icy mantles (Modica & Palumbo, 2010).

  • Photodissociation Studies : The stability of methyl formate under soft X-rays in circumstellar environments is a focus of research, although not specifically on its formation or survival rates (Fantuzzi et al., 2011).

properties

IUPAC Name

methyl formate
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InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3
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InChI Key

TZIHFWKZFHZASV-UHFFFAOYSA-N
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Canonical SMILES

COC=O
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Molecular Formula

C2H4O2, Array
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DSSTOX Substance ID

DTXSID5025609
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Molecular Weight

60.05 g/mol
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Physical Description

Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.]
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Boiling Point

88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F
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Flash Point

-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30%
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Density

0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98
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Vapor Density

2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg
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Product Name

Methyl formate

Color/Form

Colorless liquid [Note: A gas above 89 degrees F].

CAS RN

107-31-3
Record name METHYL FORMATE
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Record name Methyl formate
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Record name Formic acid, methyl ester
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Record name METHYL FORMATE
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Record name METHYL FORMATE
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Record name Formic acid, methyl ester
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Melting Point

-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F
Record name METHYL FORMATE
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Record name METHYL FORMATE
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Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
Quantity
1 μL
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Reaction Step One
Quantity
1e-09 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
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Reaction Step One
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1e-09 mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods IV

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods V

Procedure details

0.34 g of rhodium chloride trihydrate, 4.9 ml of methyl iodide, 0.6 g of aluminum powder, 27 g (587 mmol) of formic acid and 41 g (553 mmol) of methyl acetate were fed into the same autoclave as the one used in Example 1, followed by pressurizing by carbon monoxide to 20 kg/cm2 in the same manner as described in Example 2. The reaction was carried out at 170° C. for 30 minutes. 31 mmol of methyl formate, 72 mmol of methyl acetate and 931 mmol of acetic acid were produced. This means that 81.4 molar % of the amount of the methyl ester moiety contained in the raw material was converted into an acetyl group, corresponding to an acetylation rate of 13.0 mol/l.hr.
Quantity
931 mmol
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Reaction Step One
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4.9 mL
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0.6 g
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27 g
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41 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl formate
Reactant of Route 2
Reactant of Route 2
Methyl formate
Reactant of Route 3
Reactant of Route 3
Methyl formate
Reactant of Route 4
Reactant of Route 4
Methyl formate
Reactant of Route 5
Reactant of Route 5
Methyl formate
Reactant of Route 6
Methyl formate

Citations

For This Compound
29,300
Citations
JS Lee, JC Kim, YG Kim - Applied Catalysis, 1990 - Elsevier
… methyl formate. The reactions involved in the synthesis and transformation of methyl formate … a method of methyl formate synthesis, methyl formate can serve as a synthesis gas carrier. …
Number of citations: 264 www.sciencedirect.com
L Rong, Z Xu, J Sun, G Guo - Journal of energy chemistry, 2018 - Elsevier
… (ie, methyl formate). The newly developed method not only provides a new methyl formate … In this review, we firstly provide introduction on the development of existing methyl formate …
Number of citations: 37 www.sciencedirect.com
RT Garrod, E Herbst - Astronomy & Astrophysics, 2006 - aanda.org
… to produce species such as methyl formate, dimethyl ether, and … reaction to produce protonated methyl formate is now known … that complex species such as methyl formate, formic acid, …
Number of citations: 772 www.aanda.org
A Horn, H Møllendal, O Sekiguchi… - The Astrophysical …, 2004 - iopscience.iop.org
… ), and it has been unclear whether protonated methyl formate is a major product of the reaction. … As discussed below, we find that protonated methyl formate cannot be formed efficiently …
Number of citations: 181 iopscience.iop.org
G Jenner - Applied Catalysis A: General, 1995 - Elsevier
… The present review highlights the advantages of using methyl formate which offers an alternative strategy for the production of basic chemicals via homogeneously catalyzed reactions …
Number of citations: 84 www.sciencedirect.com
GM Blackburn, WP Jencks - Journal of the American Chemical …, 1968 - ACS Publications
Abstract: The aminolysis of methyl formate by «-propylamine, methoxyethylamine, … -determin-ing step for the reaction of morpholine with methyl formate as the attack step at high pH and …
Number of citations: 181 pubs.acs.org
JK Wilmshurst - Journal of Molecular Spectroscopy, 1957 - Elsevier
… The infrared spectra of methyl formate and methyl acetate in … of methyl formate vapor are consist.ent with the molecule having the cis-configuration and the spectra of both methyl formate …
Number of citations: 217 www.sciencedirect.com
RF Curl Jr - The Journal of Chemical Physics, 1959 - pubs.aip.org
… Rotational constants have been assigned to the following isotopic species of methyl formate … Since methyl formate is one of the most complicated molecules for which a complete …
Number of citations: 421 pubs.aip.org
JC Laas, RT Garrod, E Herbst… - The Astrophysical …, 2011 - iopscience.iop.org
… of protonated methyl formate is expected to form neutral methyl formate through electron … chemistry outlined above could still contribute to the interstellar formation of methyl formate. …
Number of citations: 119 iopscience.iop.org
RD Brown, JG Crofts, FF Gardner… - The Astrophysical …, 1975 - adsabs.harvard.edu
… The l~~4~j A-state transition of methyl formate HCOOCH3 has been detected in emission in the spectrum of Sgr B2. … The microwave spectrum of methyl formate has been …
Number of citations: 136 adsabs.harvard.edu

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